molecular formula C8H8ClNO3S B3193456 2-Acetamidobenzene-1-sulfonyl chloride CAS No. 71905-93-6

2-Acetamidobenzene-1-sulfonyl chloride

Cat. No.: B3193456
CAS No.: 71905-93-6
M. Wt: 233.67 g/mol
InChI Key: VKPQLZPZPYQFOK-UHFFFAOYSA-N
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Description

2-Acetamidobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Sulfonamide Antibiotics

2-Acetamidobenzene-1-sulfonyl chloride is primarily utilized as a key intermediate in the synthesis of sulfonamide antibiotics. These antibiotics are crucial for treating bacterial infections and have been widely used since their discovery. The compound facilitates the preparation of various sulfanilamide derivatives, which are essential for the development of drugs targeting a range of bacterial infections .

Key derivatives synthesized include:

  • Sulfanilamide
  • Sulfaguanidine
  • Sulfacetamide
  • Sulfathiazole

These derivatives are effective against numerous pathogens, making this compound a vital component in antibiotic formulation.

Role in Drug Development

In addition to its use in antibiotics, this compound serves as an important building block for synthesizing other therapeutic agents. Its reactivity allows for the introduction of various functional groups, enabling the design of compounds with specific biological activities. For instance, it has been investigated for its potential applications in anti-diabetic and anti-inflammatory drugs .

Organic Synthesis

The compound is employed in organic synthesis as a sulfonylating agent, which introduces sulfonyl groups into organic molecules. This reaction is crucial for modifying the properties of existing compounds to enhance their biological activity or improve their pharmacokinetic profiles .

Dyes and Pigments

This compound is also used in the dye industry to synthesize azo dyes and other colorants. The sulfonyl group enhances solubility and stability, making these dyes suitable for various applications in textiles and materials science .

Production Methods

The production of this compound typically involves the chlorosulfonation of acetanilide using chlorosulfonic acid. Recent advancements have introduced continuous flow reactors to improve yield and reduce byproducts during synthesis. This method allows for better control over reaction conditions, leading to higher purity products .

Antibiotic Development

A notable case study involves the synthesis of sulfamethoxazole from this compound. Researchers demonstrated that by modifying the sulfanilamide structure through additional chemical reactions, they could enhance the drug's efficacy against resistant bacterial strains.

Dye Synthesis

Another study focused on using this compound to produce a series of azo dyes with improved lightfastness and washfastness properties. The incorporation of the sulfonyl group was shown to significantly enhance dye performance on synthetic fibers.

Properties

CAS No.

71905-93-6

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

2-acetamidobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

VKPQLZPZPYQFOK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl

Origin of Product

United States

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